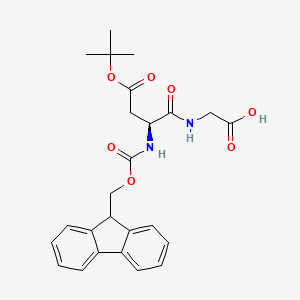

Fmoc-Asp(OtBu)-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H28N2O7 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid |

InChI |

InChI=1S/C25H28N2O7/c1-25(2,3)34-22(30)12-20(23(31)26-13-21(28)29)27-24(32)33-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,28,29)/t20-/m0/s1 |

InChI Key |

BRFMKVGAAIRYSR-FQEVSTJZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Fmoc-Asp(OtBu)-CH2COOH in Advanced Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fmoc-Asp(OtBu)-CH2COOH and its closely related derivatives are pivotal building blocks in the field of chemical biology and pharmaceutical sciences. This guide provides a comprehensive overview of its applications, with a focus on its role in solid-phase peptide synthesis (SPPS), the associated chemical challenges, and its utility in the development of novel therapeutics.

Core Applications in Peptide Synthesis

This compound is a protected form of L-aspartic acid, indispensable for the stepwise construction of peptide chains.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which is labile under basic conditions. Concurrently, the tert-butyl (OtBu) ester safeguards the side-chain carboxylic acid and is readily cleaved under acidic conditions.[3] This orthogonality of protecting groups is the cornerstone of the Fmoc/tBu strategy, enabling the controlled elongation of peptide chains on a solid support.[3]

The primary applications of this compound and its analogs include:

-

Solid-Phase Peptide Synthesis (SPPS): It is a fundamental reagent in SPPS, allowing for the sequential addition of amino acids to construct complex peptide structures.[2][4] Its stability and ease of handling make it a preferred choice for researchers.[5]

-

Drug Development: This compound is crucial in designing and synthesizing peptide-based therapeutics.[4][5] These synthetic peptides can target specific proteins and biological pathways implicated in various diseases, including cancer and inflammatory conditions.[4][5]

-

Biological Research: It serves as a vital tool for creating peptide probes and inhibitors to study protein-protein interactions and enzyme functions.[5]

-

Bioconjugation: The compound is utilized in bioconjugation processes, enabling the attachment of peptides to other biomolecules. This is essential for creating targeted drug delivery systems.[4]

-

Diagnostic Tools: It is also employed in the development of diagnostic agents that can bind to specific biomarkers, thereby improving the accuracy of disease detection.[4]

The "-CH2COOH" moiety in the name suggests a linker is attached to the aspartate residue. Such linkers are used to attach the amino acid derivative to a solid support in SPPS.[5]

Quantitative Data

The quality and purity of Fmoc-Asp(OtBu)-OH, a closely related and commercially available version of the target compound, are critical for successful peptide synthesis. The following table summarizes typical specifications from commercial suppliers.

| Property | Specification | Method |

| Purity | ≥ 99.5% | Chiral HPLC |

| Appearance | White to off-white powder | Visual |

| Optical Rotation | [a]20D = -14 ± 2 ° (C=1 in DMF) | Polarimetry |

| Melting Point | 148-150 °C (decomposes) | Melting Point |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | - |

Experimental Protocols

A generalized protocol for the use of Fmoc-Asp(OtBu)-OH in a single coupling and deprotection cycle during manual Fmoc-SPPS is detailed below.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH)

-

Solid-phase resin with a suitable linker (e.g., Rink Amide resin)

-

Coupling reagent (e.g., HBTU/HOBt or HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection reagent (20% piperidine (B6355638) in DMF)

-

Washing solvents (DMF, DCM)

Protocol Steps:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.[6]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating the resin with 20% piperidine in DMF. This is typically a two-step process: an initial treatment for 5-10 minutes followed by a second treatment for 10-15 minutes to ensure complete removal.[6]

-

Washing: The resin is thoroughly washed with DMF (5-7 times) to remove residual piperidine and by-products.[6]

-

Coupling: A solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) is prepared in DMF. The mixture is pre-activated for 2-5 minutes before being added to the resin. The coupling reaction proceeds for 1-2 hours.[6]

-

Washing: The resin is washed again with DMF (3-5 times) to remove any unreacted reagents.[6]

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.[6]

This cycle is repeated for each amino acid in the peptide sequence.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving Fmoc-Asp(OtBu)-OH.

Caption: A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

A significant challenge in using Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation, a side reaction that can lead to impurities.[6][7] This occurs particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[6]

Caption: The pathway of aspartimide formation and subsequent hydrolysis during SPPS.

To mitigate aspartimide formation, strategies such as using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the following amino acid can be employed.[6]

References

An In-depth Technical Guide to the Synthesis of Fmoc-Asp(OtBu)-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Fmoc-Asp(OtBu)-CH2COOH, a β-homoamino acid derivative of aspartic acid. The information presented is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthesis of modified amino acids for peptide and medicinal chemistry applications.

Introduction

This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-β-homoaspartic acid γ-tert-butyl ester, is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. The incorporation of β-amino acids into peptide chains can impart unique structural properties and enhanced resistance to enzymatic degradation. The synthesis of this compound is primarily achieved through a one-carbon homologation of the corresponding α-amino acid, Fmoc-Asp(OtBu)-OH, via the Arndt-Eistert reaction. This method involves the formation of a diazoketone intermediate followed by a Wolff rearrangement.

Core Synthesis Pathway: Arndt-Eistert Homologation

The most established and effective method for the synthesis of this compound is the Arndt-Eistert homologation of Fmoc-Asp(OtBu)-OH.[1] This multi-step process can be broken down into three key stages:

-

Activation of the Carboxylic Acid: The α-carboxylic acid of Fmoc-Asp(OtBu)-OH is activated to facilitate reaction with diazomethane (B1218177). This is typically achieved by converting the carboxylic acid into a more reactive species, such as a mixed anhydride (B1165640) or an acid chloride.

-

Formation of the Diazoketone: The activated Fmoc-Asp(OtBu)-OH is then reacted with diazomethane to form the corresponding α-diazoketone. This reaction proceeds with the displacement of the activating group by the diazomethyl group.

-

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement to form a ketene (B1206846) intermediate. This rearrangement is typically catalyzed by a metal catalyst, such as silver benzoate (B1203000) or silver(I) oxide, and can be promoted by heat, light, or ultrasound.[1][2][3] The ketene is subsequently trapped by a nucleophile, in this case, water, to yield the desired β-amino acid, this compound.

A significant advancement in this methodology is the use of ultrasound to promote the Wolff rearrangement, which allows the reaction to proceed at room temperature with high yields and minimal racemization.[3]

Quantitative Data

The following table summarizes representative yields for the key steps in the synthesis of Fmoc-β-homoamino acids via the Arndt-Eistert homologation, based on literature precedents for similar substrates.

| Step | Transformation | Reagents/Conditions | Typical Yield (%) | Reference |

| 1 | Mixed Anhydride Formation | Fmoc-Asp(OtBu)-OH, Isobutyl chloroformate, N-Methylmorpholine | Quantitative | General Knowledge |

| 2 | Diazoketone Formation | Mixed Anhydride, Diazomethane | 85-95% | [3] |

| 3 | Wolff Rearrangement | Diazoketone, Silver benzoate, Water, Ultrasound | 90-98% | [3] |

| Overall | Fmoc-Asp(OtBu)-OH to this compound | 75-90% | Estimated |

Experimental Protocols

The following are detailed experimental protocols for each stage of the synthesis. These protocols are based on established procedures for the Arndt-Eistert homologation of Fmoc-protected amino acids.

Protocol 1: Formation of the Mixed Anhydride of Fmoc-Asp(OtBu)-OH

-

Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C in a suitable cooling bath.

-

Add N-methylmorpholine (NMM) (1.1 eq) dropwise to the solution while maintaining the temperature at -15 °C.

-

After stirring for 10 minutes, add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not rise above -15 °C.

-

Stir the reaction mixture at -15 °C for 30 minutes. The resulting solution contains the mixed anhydride and is used directly in the next step.

Protocol 2: Synthesis of the α-Diazoketone

Caution: Diazomethane is a toxic and explosive gas. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald™).

-

Slowly add the cold (-15 °C) solution of the mixed anhydride from Protocol 1 to the ethereal diazomethane solution at 0 °C with gentle stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the mixed anhydride is consumed.

-

Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color of diazomethane disappears.

-

The solvent is removed under reduced pressure to yield the crude α-diazoketone, which can be purified by column chromatography on silica (B1680970) gel or used directly in the next step.

Protocol 3: Ultrasound-Promoted Wolff Rearrangement

-

Dissolve the crude α-diazoketone (1.0 eq) in a mixture of 1,4-dioxane (B91453) and water (e.g., 9:1 v/v).

-

Add a catalytic amount of silver benzoate (e.g., 0.1 eq).

-

Submerge the reaction vessel in an ultrasonic bath and sonicate at room temperature.

-

Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.[3]

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure product.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Arndt-Eistert Homologation Pathway for this compound Synthesis.

Caption: Experimental Workflow for the Synthesis of this compound.

References

Technical Guide: Physicochemical Properties of Fmoc-Protected Aspartic Acid Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of a key building block in peptide synthesis, Fmoc-Asp(OtBu)-CH2COOH. Due to the limited availability of public data for this specific compound, this guide also includes comprehensive information on the closely related and extensively characterized analog, Fmoc-Asp(OtBu)-OH. This comparative approach aims to provide a valuable resource for researchers working with these important reagents.

Introduction to this compound

This compound is an amino acid derivative used in chemical synthesis, particularly as a linker molecule. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function and the tert-butyl (OtBu) ester on the side chain carboxyl group allows for its controlled incorporation into complex molecules. The terminal carboxylic acid (-CH2COOH) provides a reactive site for conjugation to other molecules or surfaces.

Available Physicochemical Data

Publicly available data for this compound is limited. The following table summarizes the known information.

| Property | Value | Reference |

| CAS Number | 1803002-89-2 | N/A |

| Molecular Formula | C25H28N2O7 | N/A |

| Molecular Weight | 468.50 g/mol | N/A |

| Purity | 98% | [1] |

| Primary Application | Linker | [1] |

Structural Comparison: this compound vs. Fmoc-Asp(OtBu)-OH

To provide a clearer context, the structural differences between this compound and the more commonly used Fmoc-Asp(OtBu)-OH are illustrated below. The key distinction lies in the group attached to the alpha-carbon's carboxyl group: a carboxymethyl group in the former and a hydroxyl group in the latter.

Caption: Structural relationship between this compound and Fmoc-Asp(OtBu)-OH.

In-Depth Physicochemical Properties of Fmoc-Asp(OtBu)-OH

Given the scarcity of data for this compound, the following sections provide comprehensive information on the well-characterized analog, Fmoc-Asp(OtBu)-OH (CAS: 71989-14-5). This information can serve as a valuable reference point for handling and characterization of similar compounds.

Summary of Physical Properties

The table below summarizes the key physical properties of Fmoc-Asp(OtBu)-OH.

| Property | Value | Reference(s) |

| CAS Number | 71989-14-5 | |

| Molecular Formula | C23H25NO6 | |

| Molecular Weight | 411.45 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 148-150 °C (decomposes) | |

| Optical Rotation | [α]20/D -24±2°, c = 1% in DMF | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | |

| Purity | ≥98.0% (HPLC) | |

| Storage Temperature | 2-8°C |

Experimental Protocols for Characterization of Fmoc-Asp(OtBu)-OH

The following are generalized experimental protocols for determining the key physical properties of Fmoc-Asp(OtBu)-OH and similar compounds.

Determination of Melting Point

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

-

The observation of decomposition (e.g., charring) should also be noted.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Standard Preparation: A standard solution of Fmoc-Asp(OtBu)-OH of known concentration is prepared in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

-

Sample Preparation: A sample of the material to be tested is accurately weighed and dissolved in the same solvent as the standard to a known concentration.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

-

Injection Volume: A standard volume (e.g., 10 µL) is injected.

-

-

Data Analysis: The chromatogram of the sample is compared to that of the standard. The area of the main peak corresponding to Fmoc-Asp(OtBu)-OH is used to calculate the purity of the sample.

Determination of Solubility

Methodology:

-

A known volume of the solvent of interest is placed in a vial at a controlled temperature.

-

Small, accurately weighed portions of the compound are added to the solvent with continuous stirring or agitation.

-

The addition is continued until a saturated solution is formed, and a small amount of undissolved solid remains.

-

The mixture is stirred for a prolonged period to ensure equilibrium is reached.

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The result is expressed in terms of mass per unit volume (e.g., mg/mL).

Application in Peptide Synthesis

Both this compound and Fmoc-Asp(OtBu)-OH are designed for use in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under basic conditions (e.g., with piperidine). The tert-butyl group protects the side-chain carboxyl group and is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.

The workflow for incorporating such a residue into a growing peptide chain is a cyclical process.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This guide provides a comprehensive overview based on available data. Researchers should always refer to the Certificate of Analysis for lot-specific data and perform their own characterization as required for their specific applications.

References

Technical Guide: Properties and Application of Fmoc-Asp(OtBu)-OH and Related Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Fmoc-protected aspartic acid derivatives used in solid-phase peptide synthesis (SPPS), with a focus on the commonly used reagent Fmoc-Asp(OtBu)-OH . It addresses the molecular weight and formula for this and related compounds, outlines a comprehensive experimental protocol for its application, and illustrates the synthesis workflow.

It is important to note that the compound specified as "Fmoc-Asp(OtBu)-CH2COOH" is not a standard commercially available reagent. This guide will focus on the widely used analogue, Fmoc-Asp(OtBu)-OH , and provide calculated values for the requested compound for comparative purposes. A more complex derivative featuring a linker with a terminal carboxylic acid is also included for reference.

Data Presentation: Molecular Properties

The following table summarizes the molecular formula and weight of key Fmoc-Asp(OtBu) derivatives.

| Compound Name | Common Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate | Fmoc-Asp(OtBu)-OH | C₂₃H₂₅NO₆ | 411.45[1][2][3] | The standard, commercially available derivative for introducing an aspartic acid residue with a tert-butyl protected side chain in Fmoc-SPPS. |

| Hypothetical Compound | This compound | C₂₅H₂₇NO₈ | 469.48 | This compound is not standard. The data is calculated based on the structure of Fmoc-Asp(OtBu)-OH with an added carboxymethyl group on the alpha-carboxyl. |

| Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH | N/A | C₃₃H₃₅NO₉ | 589.64[4][5] | A derivative with a phenyl-ether-based linker arm terminating in a carboxylic acid, used for specialized applications such as creating spacers or attaching to specific resins or labels.[4][5] |

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual synthesis of a peptide on a solid support resin using Fmoc/tBu chemistry. This procedure outlines a single coupling cycle.

Materials:

-

Resin: Appropriate resin for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[6][7]

-

Solvents: High-purity, amine-free Dimethylformamide (DMF), Dichloromethane (DCM).

-

Fmoc-Amino Acids: Fmoc-Asp(OtBu)-OH and other required protected amino acids.

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.[8][9][10]

-

Coupling (Activation) Reagents:

-

A carbodiimide (B86325) such as N,N'-Diisopropylcarbodiimide (DIC) or a uronium/phosphonium salt such as HBTU, HATU, or PyBOP.[11][12]

-

An additive/base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

-

Washing Solvents: DMF, DCM.

-

Reaction Vessel: A fritted syringe or an automated peptide synthesizer.

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (composition varies based on peptide sequence).

Methodology: Single Coupling Cycle

-

Resin Preparation (Swelling):

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30-60 minutes. This increases the exposure of reactive sites.[7]

-

Drain the DMF.

-

-

Fmoc Group Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the swollen resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored for completion using a colorimetric test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

-

The resin is now ready for the next deprotection and coupling cycle.

-

-

Final Cleavage and Deprotection:

-

Once the peptide sequence is fully assembled, the resin is washed extensively with DCM and dried under vacuum.

-

The peptide is cleaved from the resin, and the side-chain protecting groups (like tBu from Asp) are removed simultaneously by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-4 hours.

-

The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and lyophilized.

-

Mandatory Visualization

Workflow for Fmoc-SPPS Cycle

The following diagram illustrates the logical workflow of a single amino acid addition cycle in Fmoc-based solid-phase peptide synthesis.

Caption: A diagram illustrating the iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Buy Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH | 864876-94-8 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. genscript.com [genscript.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. peptide.com [peptide.com]

A Technical Guide to Fmoc-Asp(OtBu)-CH2COOH: A Versatile Linker for Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the intricate field of peptide synthesis, the choice of building blocks is paramount to achieving desired outcomes. This in-depth technical guide focuses on Fmoc-Asp(OtBu)-CH2COOH , a specialized derivative of aspartic acid, offering insights into its commercial availability, application in solid-phase peptide synthesis (SPPS), and important considerations for its use. While a less common reagent, its unique structure suggests a primary role as a linker for the conjugation of other molecules to a peptide backbone.

Commercial Availability

This compound (CAS Number: 1803002-89-2) is a specialized reagent and appears to have limited commercial availability. The following table summarizes known suppliers. Given its nature as a linker, it may often be available through custom synthesis requests.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Catalog Number |

| MedChemExpress | 1803002-89-2 | 98% | HY-46859 |

| 北京欣恒研科技有限公司 (Beijing Xinheng Research Technology Co., Ltd.) | 1803002-89-2 | Not Specified | A1903486 |

Due to the specialized nature of this compound, researchers may also consider the widely available and structurally related building block, Fmoc-Asp(OtBu)-OH , for standard incorporation of a protected aspartic acid residue. A selection of suppliers for this common reagent is provided below.

Table 2: Commercial Suppliers of the Alternative Reagent Fmoc-Asp(OtBu)-OH

| Supplier | Purity |

| Sigma-Aldrich (Novabiochem) | ≥98.0% (HPLC) |

| Santa Cruz Biotechnology | Not Specified |

| Aapptec | Not Specified |

| CEM Corporation | HPLC Purity ≥ 99.0%, Enantiomeric Purity ≥ 99.8% |

| MedChemExpress | 99.84% |

| APExBIO | 99.77% |

| Thistle Scientific | >99% |

| LifeTein | 98% |

Core Application in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group of the aspartic acid residue. The distinguishing feature of this molecule is the acetic acid moiety (-CH2COOH), which serves as a versatile linker. This linker can be used to conjugate a variety of molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, to the peptide.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

The following is a generalized experimental protocol for the incorporation of an Fmoc-Asp(OtBu)-protected amino acid into a peptide sequence on a solid support. This protocol is applicable to both this compound and the more common Fmoc-Asp(OtBu)-OH.

1. Resin Swelling:

-

Swell the desired solid-phase resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 3 minutes to initiate the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times) to remove residual piperidine.

3. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (or Fmoc-Asp(OtBu)-OH) (3-5 equivalents relative to the resin loading) and a suitable coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF.

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution to facilitate activation.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The progress of the reaction can be monitored using a qualitative method like the Kaiser test. A second coupling may be performed if the initial coupling is incomplete.

4. Washing:

-

After the coupling reaction is complete, thoroughly wash the resin with DMF (3-5 times) to remove any unreacted reagents.

5. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Note on the -CH2COOH Linker: The terminal carboxylic acid of the -CH2COOH group provides a reactive handle for post-synthetic modification. This allows for the conjugation of other molecules to the peptide either while it is still on the solid support or after cleavage from the resin.

A Critical Side Reaction: Aspartimide Formation

A significant challenge associated with the use of Asp(OtBu) in peptide synthesis is the base-catalyzed formation of a cyclic imide byproduct known as aspartimide. This side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection step and can lead to a mixture of impurities, including the desired peptide, the aspartimide-containing peptide, and α- and β-peptides formed upon ring-opening of the aspartimide.

Strategies to minimize aspartimide formation include:

-

Use of Additives: Adding a small amount of an acid scavenger, such as formic acid, to the piperidine deprotection solution can help to suppress this side reaction.

-

Backbone Protection: Utilizing dipeptides where the backbone amide nitrogen of the residue following the aspartic acid is protected can sterically hinder the cyclization reaction. An example is the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides.

Visualizing the Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid.

Technical Guide: The Application of Fmoc-Asp(OtBu)-OH in Peptide Synthesis and Drug Development

A Note on the Target Compound: This technical guide addresses the core principles and applications of Fmoc-protected L-aspartic acid with a tert-butyl ester side-chain protecting group. The specific compound requested, Fmoc-Asp(OtBu)-CH2COOH (CAS Number: 1803002-89-2), is a recognized chemical entity. However, detailed experimental protocols and extensive application data for this specific molecule are not widely available in the public domain. This guide will therefore focus on the extensively studied and widely utilized analogue, Fmoc-Asp(OtBu)-OH (CAS Number: 71989-14-5) . The methodologies and principles discussed herein are fundamentally relevant and largely adaptable for derivatives such as this compound.

Introduction

N-α-Fmoc-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Fmoc-Asp(OtBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1][2][3] Its utility is central to the synthesis of peptides and proteins for research, therapeutic, and diagnostic applications.[4][5] The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a tert-butyl (tBu) ester on the β-carboxyl group of the aspartic acid side chain allows for an orthogonal synthesis strategy, which is the foundation of Fmoc/tBu chemistry.[6] This strategic protection is crucial for the precise, stepwise assembly of amino acids into a desired peptide sequence.[5]

This document provides a comprehensive overview of Fmoc-Asp(OtBu)-OH, including its chemical properties, applications in drug development, and detailed experimental protocols. A significant focus is placed on understanding and mitigating the primary side reaction associated with its use: aspartimide formation.

Physicochemical and Structural Data

The properties of Fmoc-Asp(OtBu)-OH are summarized in the table below, providing essential information for its handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 71989-14-5[7] |

| Molecular Formula | C₂₃H₂₅NO₆[7][8] |

| Molecular Weight | 411.45 g/mol [7] |

| Appearance | White to off-white powder/solid[9] |

| Melting Point | 148-150 °C (decomposes)[7][9] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[9] |

| Storage Temperature | 2-8°C[7] |

| Optical Rotation | [α]20/D −24±2°, c = 1% in DMF[7] |

Core Applications in Research and Drug Development

Fmoc-Asp(OtBu)-OH is a versatile reagent with broad applications in the life sciences:

-

Solid-Phase Peptide Synthesis (SPPS): Its primary role is as a standard building block for incorporating aspartic acid residues into peptide chains using Fmoc chemistry.[1][2][3]

-

Drug Development: It is integral to the synthesis of peptide-based therapeutics, including hormone mimetics, enzyme inhibitors, and other bioactive peptides.[4][5] The modification of peptide structures using such derivatives can lead to enhanced stability and bioactivity.[4]

-

Peptidomimetics and Drug Design: The incorporation of modified aspartic acid residues, such as α-methyl-Asp derivatives, can enhance peptide stability against enzymatic degradation and control the secondary structure, which is crucial for improving pharmacokinetic properties of peptide drugs.[10]

-

Bioconjugation: While not a direct application of Fmoc-Asp(OtBu)-OH itself, the peptides synthesized using this building block are frequently used in bioconjugation to attach them to other biomolecules, creating targeted drug delivery systems or diagnostic tools.

The Challenge of Aspartimide Formation

The most significant challenge when using Fmoc-Asp(OtBu)-OH in SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate.[1][6] This side reaction occurs during the piperidine-mediated deprotection of the Fmoc group and is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[6][11]

The aspartimide ring can subsequently be opened by a nucleophile (such as piperidine (B6355638) or water), leading to a mixture of the desired α-peptide, the undesired β-peptide, and racemized products, which complicates purification and reduces the overall yield of the target peptide.[6][12][13]

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Experimental Protocols

Standard Protocol for Fmoc-SPPS Cycle

This protocol outlines a single cycle for the incorporation of Fmoc-Asp(OtBu)-OH into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-Asp(OtBu)-OH

-

Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[11]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3 minutes, then drain.[10]

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[10][11]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[11]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HCTU or HATU (3-5 equivalents) in DMF.[10]

-

Add DIPEA (6-10 equivalents) to the amino acid solution.[10][11]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.[11]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.[11]

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If incomplete, a second coupling can be performed.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Strategies to Minimize Aspartimide Formation

Several strategies can be employed to suppress the formation of aspartimide.

Protocol A: Modification of Deprotection Conditions

-

Using a Weaker Base: Replace piperidine with a weaker base like piperazine, which can be effective at Fmoc removal while reducing the rate of aspartimide formation.

-

Addition of an Acid: The addition of small amounts of an organic acid or 0.1 M HOBt (hydroxybenzotriazole) to the piperidine deprotection solution can significantly reduce aspartimide formation.[14][15][16]

Protocol B: Use of Sterically Hindered Protecting Groups

-

While this guide focuses on the OtBu group, it is important to note that alternative, bulkier side-chain protecting groups like 3-methylpent-3-yl (Mpe) or 5-n-butyl-5-nonyl (OBno) have been developed.[6][14] These groups sterically hinder the intramolecular cyclization, thus reducing aspartimide formation.[13] The use of Fmoc-Asp(OBno)-OH, for example, has been shown to significantly increase the purity of the final peptide compared to Fmoc-Asp(OtBu)-OH in problematic sequences.[17]

Protocol C: Backbone Protection

-

This is one of the most effective methods to prevent aspartimide formation.[14] It involves protecting the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose. This is often achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[11]

Final Cleavage and Deprotection

After the peptide chain has been fully assembled, it is cleaved from the solid support, and the side-chain protecting groups (including the OtBu ester) are removed.

Materials:

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[10]

-

Cleavage: Treat the resin with the TFA cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation:

-

Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Conclusion

Fmoc-Asp(OtBu)-OH is an indispensable reagent in the field of peptide chemistry, enabling the synthesis of complex peptides for a wide range of applications in research and drug development. While its use presents the significant challenge of aspartimide formation, a thorough understanding of the underlying mechanism and the implementation of appropriate mitigation strategies—such as modified deprotection conditions, the use of bulkier protecting groups, or backbone protection—can lead to the successful synthesis of high-purity peptides. The protocols and data presented in this guide offer a practical framework for researchers to effectively utilize this important building block in their synthetic endeavors.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Asp(OtBu)-OH [cem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. media.iris-biotech.de [media.iris-biotech.de]

- 14. biotage.com [biotage.com]

- 15. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of Fmoc-Asp(OtBu)-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Fmoc-Asp(OtBu)-CH2COOH, a crucial building block in peptide synthesis and drug development. A comprehensive understanding of its solubility is essential for optimizing reaction conditions, ensuring high-purity yields, and developing robust manufacturing processes.

While specific quantitative solubility data for this compound is not extensively published, this guide consolidates information on the closely related and structurally similar compound, Fmoc-Asp(OtBu)-OH. This information, combined with a general experimental protocol for solubility determination, serves as a valuable resource for researchers.

Understanding the Solubility of Fmoc-Protected Amino Acids

The solubility of Fmoc-protected amino acids is primarily influenced by the physicochemical properties of the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in many polar aprotic solvents.[1] Solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO) are known to be effective in dissolving Fmoc-amino acids.[1] Chlorinated solvents like Dichloromethane (DCM) are also commonly used.[1]

Solubility Data for the Analogous Compound: Fmoc-Asp(OtBu)-OH

The following table summarizes the available solubility data for Fmoc-Asp(OtBu)-OH. It is important to note that while this compound is structurally similar to this compound, their solubility profiles may differ. This data should be used as a reference point and for initial solvent screening.

| Solvent | Solubility (Fmoc-Asp(OtBu)-OH) | Classification | Reference |

| Dimethyl sulfoxide (DMSO) | 200 mg/mL | Very Soluble | [2] |

| Chloroform | Soluble | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | Soluble | [3] |

| Ethyl Acetate | Soluble | Soluble | [3] |

| Acetone | Soluble | Soluble | [3] |

| N,N-Dimethylformamide (DMF) | Good solubility | Soluble | [4] |

| N-Methyl-2-pyrrolidone (NMP) | Good solubility | Soluble | [4] |

| Water | Slightly soluble | Slightly Soluble | [3] |

Experimental Protocol for Determining Solubility

For precise quantitative solubility data of this compound, the following general protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

A range of analytical grade solvents (e.g., DMF, DMSO, NMP, DCM, Acetonitrile, Water)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Concentration Determination:

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

This comprehensive approach will enable researchers to accurately determine the solubility of this compound in various solvents, facilitating its effective use in peptide synthesis and other applications.

References

An In-depth Technical Guide to the Core Chemical Mechanisms and Applications of Fmoc-Asp(OtBu)-OH in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The protected amino acid derivative, Fmoc-Asp(OtBu)-OH (4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate), and its analogs are fundamental building blocks in the chemical synthesis of peptides and the development of advanced biotherapeutics.[1][][3] This guide provides a comprehensive overview of its core chemical mechanism of action, focusing on its role in Solid-Phase Peptide Synthesis (SPPS) and its application in the construction of Antibody-Drug Conjugates (ADCs).

Core Chemical Identity and Function

Fmoc-Asp(OtBu)-OH is a derivative of the amino acid L-aspartic acid where the alpha-amino group and the side-chain carboxylic acid are chemically protected.[1][3] The "mechanism of action" of this compound is not pharmacological but chemical; it facilitates the controlled, stepwise synthesis of peptides by preventing unwanted side reactions. This is achieved through the strategic use of two key protecting groups: the Fmoc group and the OtBu group.

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group protects the α-amino group of the aspartic acid. It is stable under acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This base-lability is a cornerstone of Fmoc-based SPPS.[1]

-

OtBu (tert-Butyl ester) Group: This group protects the side-chain carboxylic acid. It is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]

The orthogonality of these two protecting groups—one being base-labile and the other acid-labile—is what allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain on a solid support.[1]

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Asp(OtBu)-OH is in Fmoc-based SPPS.[1][4] The process involves a cyclical series of chemical reactions to elongate a peptide chain that is anchored to a solid resin support.

The general workflow for incorporating an Fmoc-Asp(OtBu)-OH residue into a peptide sequence is as follows:

-

Resin Preparation: The synthesis begins with a solid support resin, often functionalized with a linker to which the first amino acid is attached.

-

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed using a base (e.g., 20% piperidine in DMF), exposing a free amino group.

-

Amino Acid Activation and Coupling: The carboxylic acid of the incoming Fmoc-Asp(OtBu)-OH is activated using a coupling reagent (e.g., HCTU, DCC) to form a reactive species. This activated amino acid is then coupled to the free amino group on the resin, forming a new peptide bond.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

References

An In-Depth Technical Guide to Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, their fundamental role in solid-phase peptide synthesis (SPPS), and detailed methodologies for their application. The Fmoc strategy is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains with high purity.[1][2][3]

Introduction to Fmoc Protection

The Fmoc group is a base-labile protecting group for the α-amino function of amino acids.[] Its introduction revolutionized peptide synthesis by offering an orthogonal protection strategy to the acid-labile side-chain protecting groups.[3][5] This orthogonality allows for the selective deprotection of the N-terminus under mild basic conditions, typically with piperidine (B6355638), without affecting the integrity of the side-chain protecting groups.[3][]

The key advantages of the Fmoc strategy include:

-

Mild Deprotection Conditions: The use of a weak base like piperidine preserves acid-sensitive functionalities on the peptide and the solid support.[6]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, permitting selective deprotection and chain elongation.[][5][7]

-

UV Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which can be utilized for real-time monitoring of the deprotection and coupling steps.[8]

Below is the general structure of an Fmoc-protected amino acid:

Physicochemical Properties of Fmoc-Amino Acids

The physical and chemical properties of Fmoc-amino acids are crucial for their handling, storage, and reactivity during peptide synthesis.

Data Presentation

Table 1: Physicochemical Properties of Common Fmoc-Protected Amino Acids

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-Ala-OH | 311.34 | 143-146 |

| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |

| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |

| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |

| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |

| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |

| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |

| Fmoc-Gly-OH | 297.31 | 173-175 |

| Fmoc-His(Trt)-OH | 619.71 | 145-155 |

| Fmoc-Ile-OH | 353.42 | 138-142 |

| Fmoc-Leu-OH | 353.42 | 130-134 |

| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |

| Fmoc-Met-OH | 371.45 | 130-134 |

| Fmoc-Phe-OH | 387.44 | 182-185 |

| Fmoc-Pro-OH | 337.39 | 114-118 |

| Fmoc-Ser(tBu)-OH | 383.44 | 128-132 |

| Fmoc-Thr(tBu)-OH | 397.47 | 135-140 |

| Fmoc-Trp(Boc)-OH | 526.59 | 130-140 |

| Fmoc-Tyr(tBu)-OH | 459.54 | 148-152 |

| Fmoc-Val-OH | 339.39 | 143-146 |

| Note: Melting points are approximate and can vary based on purity and supplier. |

Table 2: General Solubility of Fmoc-Amino Acids in Common SPPS Solvents

| Solvent | General Solubility | Comments |

| DMF (Dimethylformamide) | Good to Excellent | Standard solvent for Fmoc-SPPS. Most Fmoc-amino acids are readily soluble.[9] |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | Higher polarity than DMF, beneficial for dissolving hydrophobic Fmoc-amino acids and disrupting peptide aggregation.[9][10] |

| DCM (Dichloromethane) | Limited to Poor | Generally not a good solvent for dissolving Fmoc-amino acids, but used for washing steps and in some specific protocols.[10] |

| Note: Quantitative solubility data is highly dependent on the specific amino acid and its side-chain protecting group. Empirical determination is often necessary. |

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Fmoc-SPPS cycle consists of a series of repeated steps to elongate the peptide chain on a solid support.

Orthogonal Protection Strategy

The success of Fmoc-SPPS relies on an orthogonal protection scheme, where the Nα-Fmoc group is labile to base, while the side-chain protecting groups (e.g., tBu, Trt, Pbf) are labile to acid.[][5][7] This allows for the selective removal of the Fmoc group at each cycle without affecting the side chains, which are removed at the final cleavage step.[3]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically piperidine. The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the elimination of dibenzofulvene (DBF) and the formation of a carbamic acid, which spontaneously decarboxylates to release the free amine.[11] The piperidine also acts as a scavenger for the liberated DBF.[12]

Table 3: Deprotection Kinetics of Fmoc Group with Piperidine

| Fmoc-Amino Acid | Deprotection Reagent | Half-life (t₁/₂) |

| Fmoc-Val-OH | 20% Piperidine in DMF | ~6 seconds[11][13] |

| Fmoc-Gly-OH | 20% Piperidine in DMF | ~20-45 seconds[8] |

| Note: Deprotection times can be sequence-dependent and may be longer for sterically hindered amino acids or within aggregating sequences. |

Amino Acid Coupling

The formation of the peptide bond is achieved by activating the carboxylic acid of the incoming Fmoc-amino acid. A variety of coupling reagents are available, with uronium/aminium salts like HATU and HBTU being highly efficient.[14][15][16]

Table 4: Comparison of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Description | Advantages | Disadvantages |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, fast reaction rates, low racemization.[14][17] | Higher cost compared to HBTU. Can react with free amines if used in large excess.[17] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Effective and widely used, more cost-effective than HATU.[14][17] | Slightly lower efficiency and slower than HATU, higher risk of racemization for sensitive amino acids.[14] |

| DIC/HOBt or Oxyma | N,N'-Diisopropylcarbodiimide with an additive | Cost-effective. The resulting urea (B33335) byproduct is soluble in common washing solvents. | Slower reaction times compared to onium salts. |

| Note: The choice of coupling reagent depends on the specific peptide sequence, with more potent reagents like HATU often reserved for difficult couplings. |

Experimental Protocols

Synthesis of Fmoc-Protected Amino Acids (General Procedure using Fmoc-Cl)

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-Cl: Cool the solution in an ice bath and slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane or acetone (B3395972) with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, maintaining a basic pH.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

-

Acidification: Acidify the aqueous layer to pH 2-3 with dilute HCl to precipitate the Fmoc-amino acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Manual Solid-Phase Peptide Synthesis (SPPS) Workflow

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. connectsci.au [connectsci.au]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bachem.com [bachem.com]

- 16. peptide.com [peptide.com]

- 17. wernerlab.weebly.com [wernerlab.weebly.com]

Methodological & Application

Application Notes and Protocols for C-Terminal Succinylation of Peptides in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the reagent Fmoc-Asp(OtBu)-CH2COOH is not a commercially available standard building block for solid-phase peptide synthesis (SPPS), the implied chemical structure suggests a significant interest in peptides bearing a C-terminal succinic acid moiety. This modification, which converts the C-terminal carboxyl group into a succinyl group, can be strategically employed to alter the physicochemical properties of a peptide, such as its charge, solubility, and potential for further conjugation.

These application notes provide a detailed guide for the on-resin C-terminal succinylation of peptides, a versatile method for introducing a dicarboxylic acid functionality. This modification can serve as a linker for conjugation to other molecules, enhance pharmacokinetic properties, or modulate biological activity. The protocols outlined below are based on established principles of SPPS and on-resin modification techniques.

Principle of On-Resin C-Terminal Succinylation

The most direct method to introduce a C-terminal succinyl group is the post-synthetic modification of the fully assembled, N-terminally protected peptide still attached to the solid support. This is typically achieved by reacting the free α-amino group of the C-terminal amino acid with succinic anhydride (B1165640). This reaction results in the formation of an amide bond, leaving a free carboxylic acid at the end of the newly introduced four-carbon chain.

An alternative, though less common, approach involves the use of a specialized linker that incorporates a dicarboxylic acid, which upon cleavage, leaves a succinylated C-terminus. However, the on-resin modification with succinic anhydride is generally more straightforward and adaptable to standard SPPS workflows.

Key Applications

-

Linker for Bioconjugation: The terminal carboxylic acid of the succinyl group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or carrier proteins.

-

Modulation of Physicochemical Properties: The introduction of an additional carboxylic acid can increase the overall negative charge and hydrophilicity of a peptide, potentially improving its solubility and altering its interaction with biological targets.

-

Drug Delivery and Pharmacokinetics: Succinylation can be employed in prodrug strategies or to modify the pharmacokinetic profile of a peptide therapeutic.

Experimental Protocols

Protocol 1: On-Resin C-Terminal Succinylation of a Peptide on a Standard Resin (e.g., Wang or Rink Amide Resin)

This protocol assumes the peptide has been fully synthesized using standard Fmoc-SPPS, and the N-terminal Fmoc group of the final amino acid has been removed.

Materials:

-

Peptide-on-resin (fully assembled, N-terminal deprotected)

-

Succinic anhydride

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail appropriate for the resin and peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the peptide-on-resin in DMF for 30-60 minutes in a reaction vessel.

-

Succinyl Anhydride Solution Preparation: In a separate vial, dissolve succinic anhydride (5-10 equivalents relative to the resin loading) in DMF. To this solution, add DIPEA (5-10 equivalents).

-

Succinylation Reaction: Drain the DMF from the swollen resin and add the freshly prepared succinic anhydride/DIPEA solution. Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.

-

Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage and Deprotection: Cleave the succinylated peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail. The standard cleavage time is typically 1-3 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reagents and Conditions for On-Resin C-Terminal Succinylation

| Parameter | Recommended Conditions | Notes |

| Reagent | Succinic anhydride | A cyclic anhydride that readily reacts with primary amines. |

| Equivalents | 5-10 eq. relative to resin loading | A significant excess is used to drive the reaction to completion. |

| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base is crucial to prevent side reactions. |

| Base Equivalents | 5-10 eq. relative to resin loading | |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that swells the resin and dissolves the reagents. |

| Reaction Time | 2-4 hours | Reaction progress should be monitored (e.g., Kaiser test). |

| Temperature | Room Temperature | |

| Monitoring | Kaiser Test (or other ninhydrin-based test) | A negative result (no color change) indicates the absence of free primary amines and the completion of the succinylation reaction. |

Mandatory Visualizations

Caption: Workflow for the synthesis and C-terminal succinylation of a peptide on solid support.

Application Notes and Protocols for Coupling Fmoc-Asp(OtBu)-CH2COOH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-CH2COOH, a derivative of aspartic acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a succinyl linker or a modified amino acid residue within a peptide sequence. The tert-butyl (OtBu) group protects the side-chain carboxyl group, while the N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the amino group, which is removed under basic conditions. The free carboxylic acid on the succinyl moiety is the reactive group for coupling to the N-terminus of a growing peptide chain.

The primary challenge in coupling this compound, and aspartic acid derivatives in general, is the potential for aspartimide formation. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection and can lead to impurities that are difficult to separate, including α- and β-peptides, as well as racemized forms. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high yield and purity of the final peptide.

Coupling Reagents and Strategies

The selection of an appropriate coupling reagent is crucial for the efficient incorporation of this compound. The most common classes of coupling reagents used in Fmoc-SPPS include uronium/aminium salts, phosphonium (B103445) salts, and carbodiimides, often used in conjunction with an additive.

Key Coupling Reagents:

-

Uronium/Aminium Salts:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for sterically hindered amino acids. It rapidly forms a highly reactive acylating species.[1][2]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are popular and efficient coupling reagents.[3][4]

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Known for its high coupling efficiency, often faster than HBTU.[5]

-

-

Phosphonium Salts:

-

Carbodiimides:

Strategies to Minimize Aspartimide Formation:

-

Use of Additives: Adding HOBt (1-Hydroxybenzotriazole) to the deprotection solution (20% piperidine (B6355638) in DMF) can help suppress aspartimide formation.[7]

-

Bulky Side-Chain Protecting Groups: While the user's molecule specifies OtBu, it is worth noting that more sterically hindering protecting groups like 3-methylpent-3-yl (Mpe) or benzyloxymethyl (Bom) can further reduce the risk of this side reaction.[2][8]

-

Backbone Protection: The use of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the following amino acid can effectively prevent aspartimide formation by sterically hindering the cyclization reaction.[9]

Quantitative Data Summary

The following table summarizes key parameters for common coupling protocols. Please note that optimal conditions may vary depending on the specific peptide sequence and resin used.

| Coupling Reagent | Base | Equivalents (Reagent/Base) | Typical Coupling Time | Key Advantages | Potential Disadvantages |

| HATU | DIPEA or Collidine | 3-5 / 6-10 | 2-4 hours | High reactivity, ideal for hindered couplings, reduced racemization risk.[1][2][10] | Higher cost.[10] |

| HBTU/TBTU | DIPEA or NMM | 3-5 / 6-10 | 1-2 hours | Efficient and widely used, byproducts are soluble.[3][9] | Can cause racemization with certain amino acids.[5] |

| HCTU | DIPEA or Collidine | 3-5 / 6-10 | 1-2 hours | High coupling efficiency, often faster than HBTU.[5] | More expensive than HBTU.[5] |

| DIC/HOBt | N/A | 3-5 / 3-5 | 2-4 hours | Low racemization, cost-effective.[1][5] | Slower than uronium/aminium salts.[5] |

| PyBOP | DIPEA or NMM | 3-5 / 6-10 | 2-4 hours | Effective for sterically hindered couplings.[5] | Can be less efficient than HATU for some sequences.[5] |

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended for most applications, including potentially difficult or sterically hindered couplings.

Materials:

-

This compound (3-5 equivalents)

-

HATU (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)

-

Peptide-grade N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminal amine

-

Standard SPPS reaction vessel and washing solvents

Procedure:

-

Resin Preparation: Following Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (3 x 1 min).

-

Activation Solution Preparation: In a separate vial, dissolve this compound and HATU in a minimal amount of DMF.

-

Activation: Add DIPEA to the solution from step 2 and vortex briefly. A color change may be observed. Allow the pre-activation to proceed for 1-2 minutes.[1]

-

Coupling: Immediately add the activated solution to the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For challenging couplings, the reaction time can be extended.[1]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Cost-Effective Coupling using DIC/HOBt

This protocol is a reliable and economical option for routine peptide synthesis.

Materials:

-

This compound (3-5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Peptide-grade N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminal amine

-

Standard SPPS reaction vessel and washing solvents

Procedure:

-

Resin Preparation: After Fmoc deprotection, wash the resin with DMF (3 x 1 min).

-

Activation Solution Preparation: In a separate vial, dissolve this compound and HOBt in a minimal amount of DMF.

-

Coupling: Add the solution from step 2 to the resin, followed by the addition of DIC.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Monitoring (Optional): Perform a Kaiser test to check for reaction completion. If necessary, repeat the coupling.

Visualizations

Caption: General workflow for coupling this compound in SPPS.

Caption: Simplified pathway of aspartimide formation during Fmoc-SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Fmoc Deprotection of Fmoc-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used Nα-amine protecting group in solid-phase peptide synthesis (SPPS). Its removal is typically achieved under mild basic conditions, ensuring the stability of acid-labile side-chain protecting groups like the tert-butyl (OtBu) ester. The deprotection of Fmoc-Asp(OtBu)-OH is a critical step that, while routine, is susceptible to a significant side reaction: aspartimide formation. This intramolecular cyclization can lead to impurities such as α- and β-peptides and racemization, compromising the purity and yield of the final peptide product.[1][2] This document provides detailed conditions and protocols for the Fmoc deprotection of Fmoc-Asp(OtBu)-OH, with a strong focus on minimizing aspartimide formation.

Mechanism of Fmoc Deprotection

The Fmoc group is removed by a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system.[3] This initiates an elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess amine in the reaction mixture then traps the DBF byproduct to form a stable adduct.[3][4]

The Challenge: Aspartimide Formation

During the base-mediated Fmoc deprotection, the backbone amide nitrogen following the aspartic acid residue can act as a nucleophile. It can attack the side-chain carbonyl of the Asp(OtBu) group, leading to a five-membered succinimide (B58015) ring known as an aspartimide.[1][5] This side reaction is particularly prevalent in sequences with sterically unhindered residues C-terminal to the aspartic acid, such as Asp-Gly motifs.[5][6]

Comparative Deprotection Conditions

Several strategies exist to perform Fmoc deprotection while mitigating the risk of aspartimide formation. The choice of method depends on the peptide sequence's susceptibility to this side reaction.

| Deprotection Cocktail | Concentration | Typical Reaction Time | Key Advantages | Disadvantages/Considerations |

| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | Standard, effective for non-susceptible sequences.[1][7] | High risk of aspartimide formation in sensitive sequences (e.g., Asp-Gly).[1] |

| Piperidine/HOBt in DMF | 20% Piperidine, 0.1 M HOBt | 2 x 5-10 min | Significantly reduces aspartimide formation.[1][8][9] | HOBt is explosive in its anhydrous state.[8] |

| Piperidine with Formic Acid | 20% Piperidine, 1% Formic Acid | 2 x 10 min | Suppresses aspartimide formation.[2][10] | May require optimization of formic acid concentration. |

| Piperazine (B1678402)/DBU in DMF | 5% Piperazine, 1% DBU | < 2 min | Rapid and efficient deprotection; reduced aspartimide risk.[6][10] | DBU is a strong, non-nucleophilic base that can catalyze aspartimide formation if not used carefully with a scavenger.[11] |

| Dipropylamine (DPA) in DMF | 25% (v/v) | 2 x 10 min | Reduces aspartimide formation, especially at elevated temperatures; less odorous alternative to piperidine.[9][12] | Slower deprotection kinetics compared to piperidine. |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for robust peptide sequences that are not highly prone to aspartimide formation.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[7]

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.

-

First Deprotection: Drain the DMF from the swollen resin. Add the 20% piperidine solution (approx. 10 mL per gram of resin) and agitate at room temperature for 5-10 minutes.[1][7]

-

Drain and Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of the 20% piperidine solution and agitate for another 5-10 minutes to ensure complete removal.[7]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][7]

Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation

This protocol is recommended for sequences containing Asp(OtBu), especially those followed by glycine (B1666218) or other sensitive residues.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine with 0.1 M Hydroxybenzotriazole (HOBt) in DMF.[9]

-

Deprotection: Drain the DMF from the resin. Add the piperidine/HOBt solution and agitate at room temperature for 10 minutes.

-